molecular formula C6H10N4O2 B10910379 5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B10910379
M. Wt: 170.17 g/mol
InChI Key: LISKLXKHUQGSLH-UHFFFAOYSA-N
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Description

5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms The propan-2-yl group is attached to the nitrogen atom at position 1 of the pyrazole ring, and an amine group (-NH2) is attached to position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the nitration of a suitable pyrazole precursor. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazol-3-amine with a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride (NaBH4).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1-(propan-2-yl)-1H-pyrazol-3,5-diamine.

    Substitution: Formation of substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1H-pyrazol-3-amine: Lacks the propan-2-yl group, which may affect its chemical and biological properties.

    1-(propan-2-yl)-1H-pyrazol-3-amine: Lacks the nitro group, which may reduce its reactivity and potential biological activities.

    5-nitro-1-(methyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a propan-2-yl group, which may influence its solubility and reactivity.

Uniqueness

5-nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the nitro group and the propan-2-yl group, which can influence its chemical reactivity and biological activities. The combination of these functional groups may enhance its potential as a versatile compound for various applications in research and industry.

Biological Activity

5-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring with a nitro group at the 5-position and an isopropyl group at the 1-position. Its molecular formula is C7H8N4O2C_7H_8N_4O_2, which indicates the presence of multiple nitrogen atoms that significantly influence its biological properties. This compound has garnered attention for its potential pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The unique structure of this compound contributes to its chemical behavior, which is typical of pyrazole derivatives. The presence of the nitro group enhances lipophilicity and bioavailability, potentially increasing the compound's efficacy in biological systems.

Key Structural Features

FeatureDescription
Nitro GroupLocated at the 5-position, influencing reactivity and biological activity.
Isopropyl GroupPositioned at the 1-position, enhancing hydrophobic interactions.
Pyrazole RingA five-membered ring that participates in various biochemical interactions.

Biological Activities

This compound exhibits a range of biological activities, primarily due to its structural characteristics. The following sections detail its key pharmacological effects.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. These compounds are known to inhibit cyclooxygenases (COXs), enzymes involved in the inflammatory response.

Case Study:
A study evaluated the anti-inflammatory effects of various pyrazole derivatives, showing that compounds with similar structures to this compound exhibited IC50 values ranging from 4.8 to 30.1 µM against NF-kB/AP-1 activation, indicating potent anti-inflammatory activity .

Anticancer Properties

The compound has been investigated for its anticancer potential due to its ability to inhibit specific enzyme pathways involved in tumor growth. Pyrazoles have been shown to interact with various kinases and signaling pathways critical for cancer cell proliferation.

Research Findings:
In vitro studies demonstrated that derivatives of pyrazole can inhibit cancer cell lines such as MCF7 and A549, with IC50 values indicating significant cytotoxicity. For instance, one derivative showed an IC50 of 26 µM against A549 cells .

The biological activity of this compound can be attributed to its interaction with key biological targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenases (COXs) and other enzymes involved in inflammatory pathways.
  • Kinase Interaction : It has been shown to bind to various kinases involved in cancer signaling pathways, modulating cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Nitro-1-(propan-2-yl)-1H-pyrazol-3-amNitro group at position 4Different position affects reactivity
5-Amino-1-(propan-2-yl)-1H-pyrazoleAmino group at position 5Exhibits different biological properties due to amino substitution
3-Methyl-1-(propan-2-yl)-1H-pyrazoleMethyl instead of nitro at position 3Potentially less reactive but may have distinct biological activity

Properties

IUPAC Name

5-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKLXKHUQGSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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